3-Deaza-4-deoxyuridine

Overview

Description

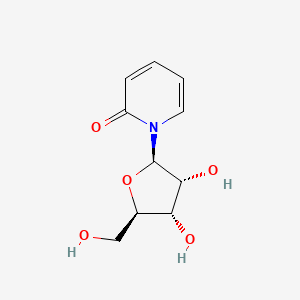

3-Deaza-4-deoxyuridine: is a modified nucleoside analog, structurally related to uridine. It is characterized by the absence of a nitrogen atom at the 3-position and a hydrogen atom at the 4-position of the uracil ring, replaced by a carbon atom and a hydrogen atom, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deaza-4-deoxyuridine typically involves the modification of uridine or its derivatives. One common method includes the use of palladium-catalyzed C–H olefination reactions. For instance, uridine can be reacted with methyl acrylate in the presence of a palladium catalyst, an oxidant, and an additive under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. chemo-enzymatic preparation methods have been explored for similar nucleosides, involving the use of specific enzymes and chemical reagents to achieve the desired modifications .

Chemical Reactions Analysis

Types of Reactions: 3-Deaza-4-deoxyuridine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Specific oxidizing agents and conditions are required.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride can be used.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or aminated derivatives .

Scientific Research Applications

Chemistry: 3-Deaza-4-deoxyuridine is used as a model compound to study the structural and conformational properties of nucleosides. Its unique structure allows researchers to investigate the effects of specific modifications on nucleoside behavior .

Biology: In biological research, this compound is employed to study the interactions between nucleosides and enzymes, as well as their incorporation into nucleic acids. This helps in understanding the mechanisms of nucleic acid synthesis and repair .

Industry: In the industrial sector, this compound is used in the synthesis of specialized nucleoside analogs for various applications, including the development of diagnostic tools and therapeutic agents .

Mechanism of Action

The mechanism of action of 3-Deaza-4-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleoside metabolism and function. By replacing natural nucleosides in DNA or RNA, it can disrupt the replication and transcription processes, leading to the inhibition of viral or cancer cell proliferation . The molecular targets include enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases .

Comparison with Similar Compounds

3-Deazaadenosine: Another deaza-nucleoside analog with similar structural modifications.

3-Deazaguanosine: A deaza-nucleoside analog used in RNA research.

4-Deoxyuridine: A nucleoside analog lacking a hydroxyl group at the 4-position.

Uniqueness: 3-Deaza-4-deoxyuridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike other deaza-nucleosides, it combines the absence of a nitrogen atom at the 3-position with the absence of a hydroxyl group at the 4-position, resulting in unique interactions with nucleic acids and enzymes .

Biological Activity

3-Deaza-4-deoxyuridine (3D4Urd) is a nucleoside analogue that has garnered attention for its unique biological activities, particularly in the context of cancer therapy and antiviral applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

This compound functions primarily as an antimetabolite, inhibiting critical enzymes involved in nucleotide metabolism. Its activity is largely attributed to its ability to mimic natural nucleosides, thereby interfering with DNA and RNA synthesis.

- Inhibition of CTP Synthetase : 3D4Urd is known to inhibit CTP synthetase, which leads to a selective depletion of cytidine triphosphate (CTP) pools in cells. This inhibition disrupts the balance of nucleotide pools necessary for DNA and RNA synthesis, ultimately resulting in cytostatic effects on rapidly dividing cells such as cancer cells .

- Fluorinated Derivative : A notable study introduced a fluorine atom at the C3 position of 3D4Urd, creating 3F-3DUrd. This modification shifted the compound's inhibitory action from CTP synthetase to orotidylate decarboxylase (ODC), further depleting uridine triphosphate (UTP) and CTP pools . This shift suggests that structural modifications can significantly alter the biological activity of nucleoside analogues.

Cytostatic Effects

The cytostatic effects of 3D4Urd have been demonstrated in various cancer cell lines. The compound exhibits potent antiproliferative activity, particularly when combined with other nucleoside analogues or purine derivatives.

- Case Study : In vitro studies revealed that the combination of 3D4Urd with hypoxanthine or adenine markedly enhanced its cytostatic activity by 20–70-fold compared to 3D4Urd alone. This synergistic effect is attributed to the depletion of 5-phosphoribosyl-1-pyrophosphate (PRPP), which is crucial for nucleotide synthesis .

Enzyme Inhibition Profiles

The following table summarizes the key enzymes affected by 3D4Urd and its derivatives:

| Compound | Target Enzyme | Effect on Nucleotide Pool |

|---|---|---|

| This compound | CTP Synthetase | Depletes CTP |

| 3F-3DUrd | Orotidylate Decarboxylase | Depletes UTP and CTP |

Research Studies and Data Analysis

A variety of studies have investigated the biological properties of 3D4Urd, focusing on its effects on RNA properties and stability. For instance:

- Impact on RNA Stability : Research indicates that deaza-modified nucleosides can significantly decrease the thermodynamic stability of base pairing in RNA molecules. This property has implications for RNA structure-function studies and potential therapeutic applications .

- Synthesis Challenges : While synthesizing deaza-modified nucleotides presents challenges due to their structural complexity, advancements in synthetic methodologies are enabling more accessible exploration of their biological properties .

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-5-6-8(14)9(15)10(16-6)11-4-2-1-3-7(11)13/h1-4,6,8-10,12,14-15H,5H2/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOCNHILQYLGGE-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965431 | |

| Record name | 1-Pentofuranosylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5116-37-0 | |

| Record name | 3-Deaza-4-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005116370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentofuranosylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.